molecular formula C10H10ClFN2O B1466508 1-(2-Chloro-6-fluorobenzoyl)azetidin-3-amine CAS No. 1493745-78-0

1-(2-Chloro-6-fluorobenzoyl)azetidin-3-amine

Cat. No.: B1466508
CAS No.: 1493745-78-0
M. Wt: 228.65 g/mol
InChI Key: PSNGWHGEPKGLSL-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-fluorobenzoyl)azetidin-3-amine is a compound belonging to the azetidine class, characterized by a four-membered nitrogen-containing ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-(2-Chloro-6-fluorobenzoyl)azetidin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolite levels and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, leading to enzyme inhibition or activation. This binding can result in conformational changes in the enzyme, affecting its activity. Furthermore, it can modulate gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, including altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it can inhibit enzymes involved in the tricarboxylic acid cycle, leading to altered metabolic flux and changes in metabolite levels . These interactions can have downstream effects on cellular energy production and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . The compound’s distribution can affect its efficacy and potential side effects, as it may accumulate in specific tissues or organs .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization is crucial for its interaction with target biomolecules and the subsequent modulation of cellular processes .

Preparation Methods

The synthesis of 1-(2-Chloro-6-fluorobenzoyl)azetidin-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-6-fluorobenzoyl chloride and azetidine.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 2-chloro-6-fluorobenzoyl chloride is added dropwise to a solution of azetidine in an inert solvent like dichloromethane, followed by the addition of triethylamine.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors to improve efficiency and yield.

Chemical Reactions Analysis

1-(2-Chloro-6-fluorobenzoyl)azetidin-3-amine undergoes various types of chemical reactions:

Scientific Research Applications

1-(2-Chloro-6-fluorobenzoyl)azetidin-3-amine has several applications in scientific research:

Comparison with Similar Compounds

1-(2-Chloro-6-fluorobenzoyl)azetidin-3-amine can be compared with other azetidine derivatives:

Properties

IUPAC Name

(3-aminoazetidin-1-yl)-(2-chloro-6-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFN2O/c11-7-2-1-3-8(12)9(7)10(15)14-4-6(13)5-14/h1-3,6H,4-5,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSNGWHGEPKGLSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=C(C=CC=C2Cl)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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